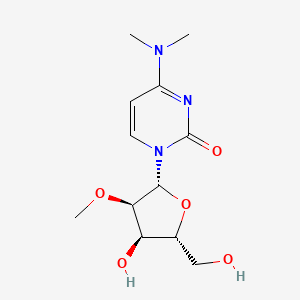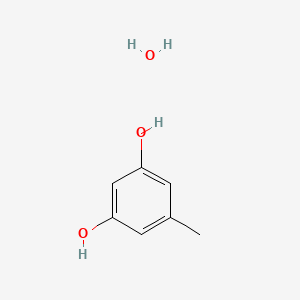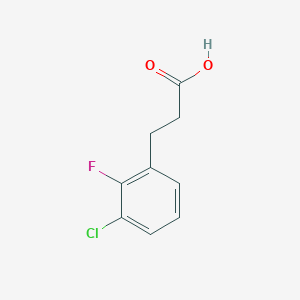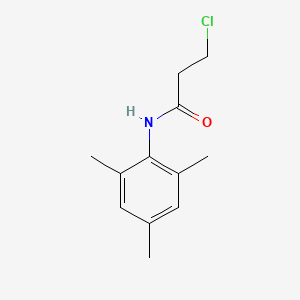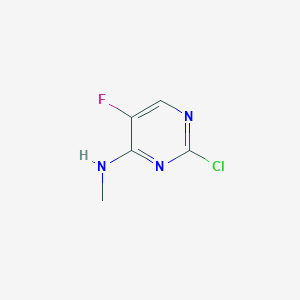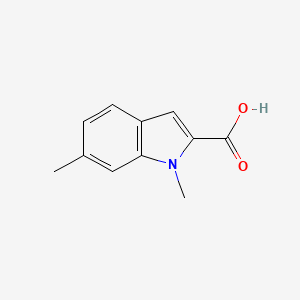
1,6-dimethyl-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
“1,6-dimethyl-1H-indole-2-carboxylic acid” is a synthetic organic compound used in various scientific experiments. It is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have been the focus of many researchers in the study of pharmaceutical compounds .
Synthesis Analysis
The synthesis of indole derivatives has been the subject of many studies due to their biological properties and potential as targets . For instance, 1-Methylindole-2-carboxylic acid reacts with thionyl chloride to yield sulfinyl chlorides .Molecular Structure Analysis
The molecular structure of “1,6-dimethyl-1H-indole-2-carboxylic acid” is similar to that of 1-Methylindole-2-carboxylic acid, which has a molecular weight of 175.1840 g/mol . The indole molecule has seven positions to accommodate different substitutions, and sites 1, 2, and 3 are of particular importance and are known as reactive sites for indole derivatives .Chemical Reactions Analysis
Indole derivatives, including “1,6-dimethyl-1H-indole-2-carboxylic acid”, have unique inhibitory properties due to the effect of the carboxamide moiety at positions 2 and 3 . These compounds form hydrogen bonds with a variety of enzymes and proteins, inhibiting their activity in many cases .Physical And Chemical Properties Analysis
The physical and chemical properties of “1,6-dimethyl-1H-indole-2-carboxylic acid” are similar to those of 1-Methylindole-2-carboxylic acid, which has a molecular weight of 189.21 g/mol . It has a density of 1.2±0.1 g/cm3 .Wissenschaftliche Forschungsanwendungen
Indole Derivatives in Antifungal and Antibacterial Applications
Indole compounds, including various derivatives of indole carboxylic acids, have been isolated for their antifungal and antibacterial properties. For example, indole alkaloids with mixed biogenesis, such as 1H-indole-3-carboxylic acid derivatives, were isolated from the basidiomycete Aporpium caryae and demonstrated antifungal activities (Levy et al., 2000). This suggests that structurally similar compounds like "1,6-dimethyl-1H-indole-2-carboxylic acid" may also possess useful antimicrobial properties.
Applications in Chemical Synthesis
Indole derivatives are pivotal in organic synthesis, serving as intermediates for the production of complex molecules. Studies on oligomerization of indole derivatives have shown that these compounds can react with thiols and other agents to form various adducts and polymers, indicating their potential in synthesizing new materials or bioactive compounds (Mutulis et al., 2008).
Role in Drug Design and Medicinal Chemistry
Indole derivatives are also significant in drug design and medicinal chemistry. For instance, derivatives of indole-2-carboxylic acid have been investigated for their biological activities, including antibacterial and antifungal effects, showcasing their potential in developing new therapeutic agents (Raju et al., 2015). This exemplifies the importance of indole carboxylic acids in pharmaceutical research.
Optical Imaging and Cancer Detection
Furthermore, indole derivatives have found applications in optical imaging for cancer detection. A study developed a water-soluble near-infrared dye based on an indole derivative for use in optical imaging to detect cancer, demonstrating the utility of indole-based compounds in biomedical imaging and diagnostics (Pham et al., 2005).
Wirkmechanismus
Target of Action
1,6-Dimethyl-1H-indole-2-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . The specific interactions and resulting changes would depend on the specific targets of this compound.
Biochemical Pathways
Indole derivatives can affect a variety of biochemical pathways. For example, some indole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The specific pathways affected by 1,6-dimethyl-1H-indole-2-carboxylic acid would depend on its specific targets and mode of action.
Result of Action
Given the diverse biological activities of indole derivatives, it is likely that this compound would have significant effects at the molecular and cellular levels .
Zukünftige Richtungen
The future directions of “1,6-dimethyl-1H-indole-2-carboxylic acid” and other indole derivatives are promising. The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .
Eigenschaften
IUPAC Name |
1,6-dimethylindole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-3-4-8-6-10(11(13)14)12(2)9(8)5-7/h3-6H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYQRVMRLSQCON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(N2C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80406460 | |
| Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-1H-indole-2-carboxylic acid | |
CAS RN |
893730-44-4 | |
| Record name | 1,6-dimethyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80406460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,6-Dimethyl-1H-indole-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



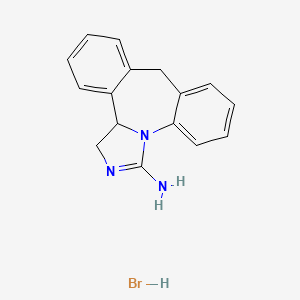
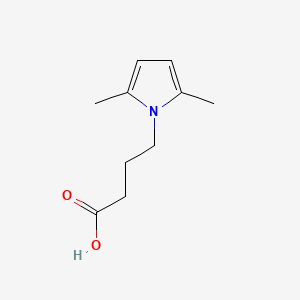
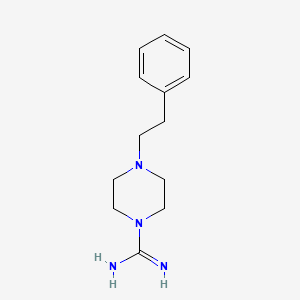
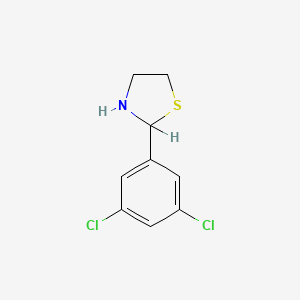
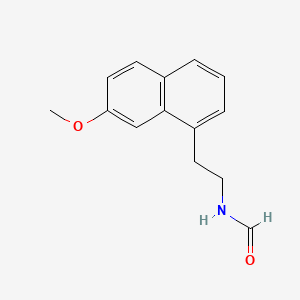
![3-[(2,3-Dichlorophenyl)amino]cyclohex-2-en-1-one](/img/structure/B1352142.png)
